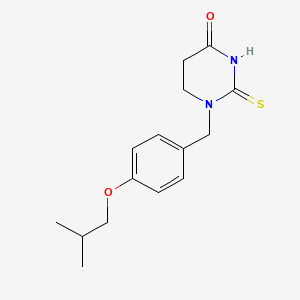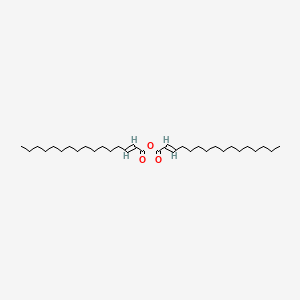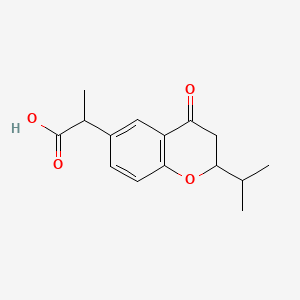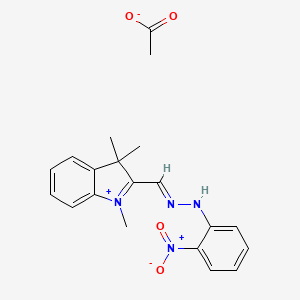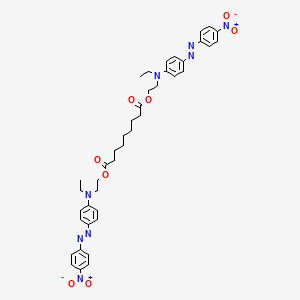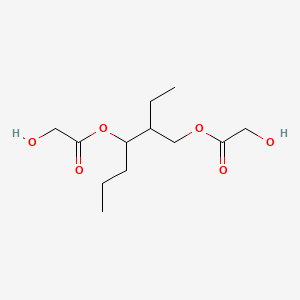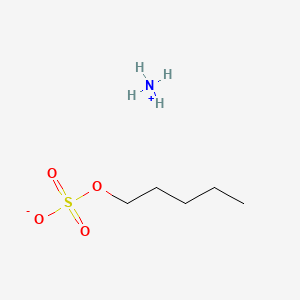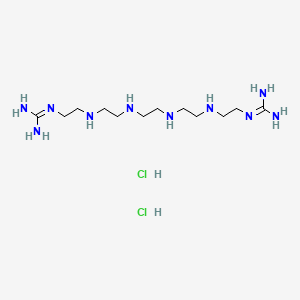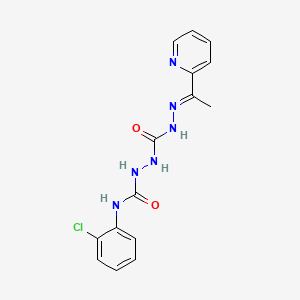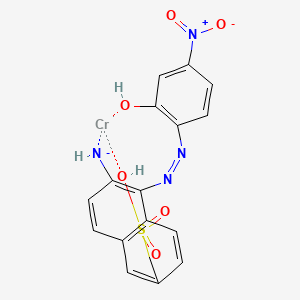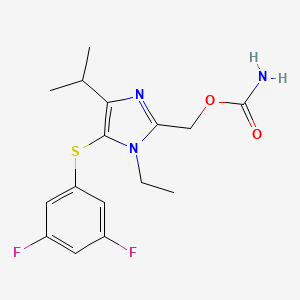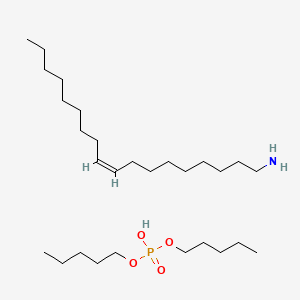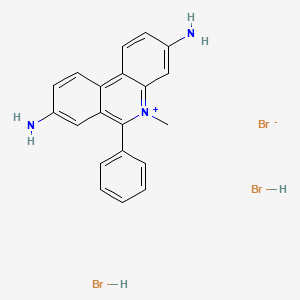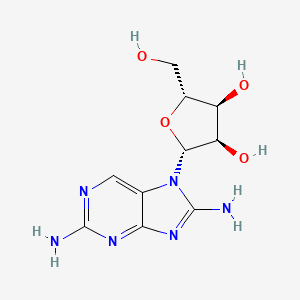
7-Ribofuranosyl-7H-purine-2,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ribofuranosyl-7H-purine-2,8-diamine is a purine nucleoside derivative. It is structurally characterized by a purine base linked to a ribose sugar. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 7-Ribofuranosyl-7H-purine-2,8-diamine typically involves glycosylation reactions. One common method is the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose under specific conditions . Industrial production methods may involve similar glycosylation processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
7-Ribofuranosyl-7H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7-Ribofuranosyl-7H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate for various enzymes, making it useful in enzymatic studies.
Medicine: This compound has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of nucleoside analogs for various applications.
Mécanisme D'action
The mechanism of action of 7-Ribofuranosyl-7H-purine-2,8-diamine involves its interaction with specific molecular targets. It can act as a purine nucleoside antagonist, inhibiting the activity of enzymes involved in nucleic acid metabolism. This inhibition can lead to the disruption of DNA and RNA synthesis, which is particularly useful in antiviral and anticancer therapies .
Comparaison Avec Des Composés Similaires
7-Ribofuranosyl-7H-purine-2,8-diamine can be compared with other purine nucleoside derivatives such as:
Allopurinol: Used for the treatment of gout and has antiparasitic activity.
8-Aza-7-deazapurine-2,6-diamine: Known for its antiviral activity against HBV.
2’-Deoxy-2’-β-fluoro-8-aza-7-deazapurine nucleosides: Display significant antiviral activity.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1089-92-5 |
|---|---|
Formule moléculaire |
C10H14N6O4 |
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(2,8-diaminopurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-9-13-1-3-7(14-9)15-10(12)16(3)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H4,11,12,13,14,15)/t4-,5-,6-,8-/m1/s1 |
Clé InChI |
QWYMPTSCUFKJML-UAKXSSHOSA-N |
SMILES isomérique |
C1=C2C(=NC(=N1)N)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=C2C(=NC(=N1)N)N=C(N2C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


